REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[OH:12].Cl[C:14]([F:19])([F:18])C([O-])=O.[Na+].CN(C=O)C.C(=O)([O-])[O-].[K+].[K+]>O>[F:18][CH:14]([F:19])[O:12][C:3]1[CH:4]=[C:5]([C:8]([F:10])([F:11])[F:9])[CH:6]=[CH:7][C:2]=1[F:1] |f:1.2,4.5.6|
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Name
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Quantity
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5.5 kg
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Type
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reactant
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Smiles
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FC1=C(C=C(C=C1)C(F)(F)F)O
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Name
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|
Quantity
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9.31 kg
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Type
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reactant
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Smiles
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ClC(C(=O)[O-])(F)F.[Na+]
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Name
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Quantity
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4 L
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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4 L
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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37.3 L
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Type
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reactant
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Smiles
|
CN(C)C=O
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Name
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|
Quantity
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5.28 kg
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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5.5 L
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 100-L round bottom flask equipped with overhead stirrer
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Type
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CUSTOM
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Details
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to 46.7° C.
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Type
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ADDITION
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Details
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was charged to the flask
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Type
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CUSTOM
|
Details
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was immediately reduced to 19° C.
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Type
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TEMPERATURE
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Details
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by rapid cooling with an ice/water bath
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Type
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TEMPERATURE
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Details
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maintaining the internal temperature below 30° C
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Type
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CUSTOM
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Details
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resulting in a 10° C. exotherm
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Type
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CUSTOM
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Details
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The ice water bath was removed
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Type
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TEMPERATURE
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Details
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the batch was heated to 97° C.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to ambient temperature
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Type
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ADDITION
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Details
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water (42 L) was slowly added
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Type
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EXTRACTION
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Details
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extracted with MTBE (2×18 L)
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Type
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WASH
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Details
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washed with water (1×11 L) and brine (1×11 L)
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Type
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CUSTOM
|
Details
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The MTBE solution was pumped into a 22-L flask
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Type
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CUSTOM
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Details
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equipped with a thermocouple, distillation apparatus
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Type
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DISTILLATION
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Details
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The MTBE was distilled off at 55-118° C.
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Type
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DISTILLATION
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Details
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The desired product was purified by distillation at 120-157° C.
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Type
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CUSTOM
|
Details
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atmospheric pressure, and was isolated as a clear oil
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Reaction Time |
2 h |
Name
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|
Type
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|
Smiles
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FC(OC1=C(C=CC(=C1)C(F)(F)F)F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |